![molecular formula C19H12ClN3O3 B069560 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate CAS No. 169198-72-5](/img/structure/B69560.png)

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate

Übersicht

Beschreibung

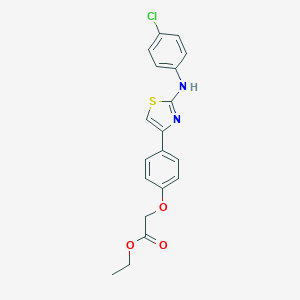

The compound "4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate" is a part of a broader class of benzotriazole derivatives known for their varied biological activities. These compounds are synthesized for various applications in medicinal chemistry and materials science due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves multi-step reactions, starting with the construction of the benzotriazole moiety followed by various substitution reactions to introduce different functional groups. For instance, synthesis methods have been developed for related compounds through reactions involving hydrazine hydrate and ethanol under reflux conditions, illustrating the versatility of approaches in constructing complex benzotriazole structures (Shaikh et al., 2014).

Molecular Structure Analysis

Detailed structural analysis through X-ray crystallography and density functional theory (DFT) calculations provides insights into the molecular geometry, bond lengths, and angles of benzotriazole derivatives. Such studies reveal the influence of substituents on the overall molecular structure and stability (Zeng et al., 2010).

Chemical Reactions and Properties

Benzotriazole derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include substitutions that allow for further functionalization, contributing to the diversity of chemical properties these compounds can exhibit. The synthesis pathways often involve the use of reagents like SOCl2 for chlorination or reactions with hydrazine for the introduction of hydrazide groups, showcasing the compound's versatility in chemical transformations.

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceuticals and materials science. Crystallographic studies provide valuable information on the compound's solid-state structure, essential for understanding its physical behavior (Jayaraj & Desikan, 2020).

Wissenschaftliche Forschungsanwendungen

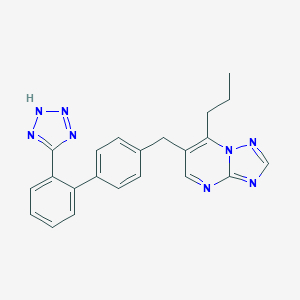

Novel Triazole Derivatives in Drug Development

Triazoles are a class of heterocyclic compounds that have gained importance in the preparation of new drugs due to their diverse biological activities. The success of various triazole-based drugs in the pharmaceutical market has spurred interest in developing new synthesis methods and biological evaluations for these compounds. Triazole derivatives have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. Recent patents (2008-2011) highlight the development of novel triazoles with therapeutic potential, emphasizing the need for new, more efficient synthesis methods that consider current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

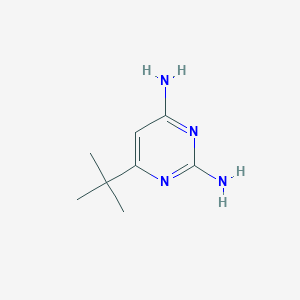

Heterocyclic Compounds with Triazine Scaffold

Although not directly related to triazoles, triazine scaffolds offer similar versatility in medicinal chemistry. Triazines have been synthesized and evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties. This underscores the potential of nitrogen-containing heterocycles, like triazoles and triazines, as core moieties for drug development (Verma et al., 2019).

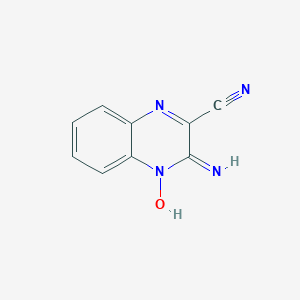

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazoles demonstrate significant biological activity, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The search for biologically active derivatives among 1,2,4-triazoles has yielded compounds with promising therapeutic applications. This highlights the ongoing interest in chemical modeling of triazoles and their derivatives for scientific research and potential medical applications (Ohloblina, 2022).

Eigenschaften

IUPAC Name |

[4-(5-chlorobenzotriazol-2-yl)-3-hydroxyphenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O3/c20-13-6-8-15-16(10-13)22-23(21-15)17-9-7-14(11-18(17)24)26-19(25)12-4-2-1-3-5-12/h1-11,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDZRBDEVTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate | |

CAS RN |

169198-72-5 | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169198-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169198725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)

![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)